(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound (8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. This compound is a type of steroid, characterized by its cyclopenta[a]phenanthrene structure, which is a fused ring system common in many biologically active steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the fused ring system.
Functional group modifications: Introduction of hydroxyl groups and other functional groups at specific positions on the ring system.
Stereochemical control: Ensuring the correct spatial arrangement of atoms, which is crucial for the biological activity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled chemical reactions.
Chromatographic purification: To isolate the desired product from reaction mixtures.
Crystallization: To obtain pure compound in solid form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in biological processes and potential as a biomarker.
Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders and cancers.
Industry: Utilized in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as:
Receptors: Binding to steroid receptors, which can modulate gene expression and cellular functions.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Signaling pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A similar steroid with a cyclopenta[a]phenanthrene structure, but different functional groups.
Testosterone: Another steroid with a similar core structure, but distinct biological functions.
Estradiol: A steroid hormone with a similar ring system, involved in reproductive processes.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other steroids.
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20?,21-,22+,23-,24-,25+,26-,27+/m0/s1 |
InChI Key |
RZPAXNJLEKLXNO-DTCYQEDSSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)[C@@H](CCC(C)C)O |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
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